molecular formula C13H16N4O4 B3000120 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 1903335-36-3

3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B3000120
CAS No.: 1903335-36-3
M. Wt: 292.295
InChI Key: COBPOJJHLFDYLP-UHFFFAOYSA-N
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Description

This compound belongs to the oxazolidine-2,4-dione family, characterized by a five-membered heterocyclic ring containing two oxygen atoms and one nitrogen atom. The structure integrates a pyrrolidine moiety substituted with a 1,3-dimethylpyrazole-5-carbonyl group at the N1 position. This combination confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

3-[1-(2,5-dimethylpyrazole-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-8-5-10(15(2)14-8)12(19)16-4-3-9(6-16)17-11(18)7-21-13(17)20/h5,9H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBPOJJHLFDYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(C2)N3C(=O)COC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Scientific Research Applications

3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core : Oxazolidine-2,4-dione.
  • Substituents : Pyrrolidin-3-yl group linked to a 1,3-dimethylpyrazole-5-carbonyl moiety.
  • Key Functional Groups : Carbonyl (C=O), tertiary amine (pyrrolidine), and methyl groups on pyrazole.
Analogous Compounds
Compound Name Core Structure Substituents Key Features Reference
5-[4-(1H-Pyrazol-1-yl)Benzyl]-1,3-Thiazolane-2,4-Dione Thiazolane-2,4-dione Benzyl group with pyrazole Sulfur-containing core; potential pesticidal activity
3-Anilino-5-Methyl-5-(4-Phenoxyphenyl)-1,3-Oxazolidine-2,4-Dione Oxazolidine-2,4-dione Phenoxyphenyl and anilino groups Cytotoxic (5 mg/L in human lymphocytes)
(Z)-5-(4-Methoxybenzylidene)-3-(4-Methoxyphenyl)Oxazolidine-2,4-Dione Oxazolidine-2,4-dione Methoxybenzylidene and methoxyphenyl Stabilized by conjugated double bonds; characterized by 1H NMR
1-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-3-(4-Nitrophenyl)-4-Oxo-2-Thioxo-... Tetrahydropyrimidine Pyrazole, nitrophenyl, and thioxo groups High yield (79%); IR-confirmed C=O and C=S vibrations

Physicochemical Properties

Property Target Compound 3-Anilino-5-Methyl-Oxazolidinedione (Z)-5-(4-Methoxybenzylidene) Derivative
Molecular Weight Not reported 374.40 g/mol Not reported
Melting Point Not reported Not reported Not reported
Key Spectral Data Likely IR: C=O (~1700 cm⁻¹), C-N (1250–1350 cm⁻¹) IR: C=O (1700 cm⁻¹), C=S (1308 cm⁻¹) 1H NMR: Aromatic protons at δ 6.8–7.5 ppm

Biological Activity

The compound 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a novel synthetic derivative that integrates a pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N6OC_{22}H_{24}N_6O with a molecular weight of approximately 388.5 g/mol. The structure features an oxazolidine ring, which is significant for its biological activity.

Biological Activity Overview

Recent studies highlight the following biological activities associated with the compound:

  • Anti-inflammatory Activity
    • The pyrazole nucleus has been extensively studied for its anti-inflammatory properties. Compounds derived from pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to the target compound exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
  • Antimicrobial Properties
    • Research indicates that pyrazole derivatives demonstrate notable antimicrobial activity against various bacterial strains. For example, compounds with similar structures have been tested against E. coli, S. aureus, and Pseudomonas aeruginosa, showing promising results that warrant further exploration .
  • Antitumor Activity
    • Preliminary studies suggest that the incorporation of the oxazolidine moiety may enhance the antitumor efficacy of pyrazole derivatives. Compounds exhibiting similar structures have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
  • Monoamine Oxidase Inhibition
    • Some pyrazole derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), which is crucial in the treatment of neurological disorders such as depression and Parkinson's disease .

The biological activities of 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.
  • Cellular Uptake and Distribution : The structural characteristics allow for efficient cellular uptake, enhancing bioavailability and efficacy against targeted cells.

Case Studies

Several case studies have documented the effects of pyrazole derivatives on various biological systems:

StudyCompoundActivityResults
Selvam et al. (2014)1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleMAO-B InhibitionSignificant inhibition comparable to standard MAO inhibitors
Burguete et al. (2015)1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleAntimicrobialEffective against multiple bacterial strains
Chovatia et al. (2016)2,4-disubstituted oxazol-5-one derivativesAntitubercularHigh efficacy against Mycobacterium tuberculosis

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